N-Cyanonor-LSD

Catalog No.
S13948349
CAS No.
M.F
C20H22N4O
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyanonor-LSD

Product Name

N-Cyanonor-LSD

IUPAC Name

(6aR,9R)-7-cyano-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1

InChI Key

PRJLFXBNAZPHEJ-RDTXWAMCSA-N

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C#N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N

N-Cyanonor-Lysergic Acid Diethylamide, commonly referred to as N-Cyanonor-LSD, is a derivative of lysergic acid diethylamide (LSD), which is a well-known psychedelic compound. N-Cyanonor-LSD is structurally characterized by the presence of a cyano group at the nitrogen atom in the indole ring system, which differentiates it from its parent compound. This modification potentially alters its pharmacological properties compared to LSD, making it an interesting subject of study in the field of psychoactive substances.

Typical of indole derivatives. Key reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of substituted derivatives.
  • Reduction Reactions: The cyano group may be reduced to an amine, affecting the compound's biological activity.
  • Hydrolysis: Under certain conditions, N-Cyanonor-LSD can hydrolyze to yield nor-LSD and other metabolites.

These reactions are essential for understanding the compound's stability and potential transformations in biological systems.

The biological activity of N-Cyanonor-LSD is primarily linked to its interaction with serotonin receptors, particularly the 5-hydroxytryptamine (5-HT) receptor family. Research indicates that compounds similar to LSD exhibit hallucinogenic effects through their agonistic action at these receptors. Preliminary studies suggest that N-Cyanonor-LSD may retain some psychoactive properties, although its potency and efficacy compared to LSD remain to be fully characterized.

Synthesis of N-Cyanonor-LSD typically involves multi-step organic reactions starting from lysergic acid or its derivatives. A common synthetic route includes:

  • Formation of the Cyano Group: This can be achieved through a reaction with cyanogen bromide or sodium cyanide in appropriate solvents.
  • Purification Steps: Following the formation of N-Cyanonor-LSD, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Specific synthetic pathways may vary based on available reagents and desired yields .

N-Cyanonor-LSD is primarily of interest in research settings focused on psychoactive substances and their effects on human cognition and perception. Potential applications include:

  • Psychedelic Research: Investigating its effects on mood, perception, and consciousness.
  • Pharmacological Studies: Understanding its interaction with serotonin receptors can provide insights into the mechanisms underlying hallucinogenic effects.
  • Therapeutic Exploration: As with other psychedelics, there is growing interest in exploring its potential therapeutic benefits for mental health disorders.

Interaction studies involving N-Cyanonor-LSD focus on its pharmacokinetics and pharmacodynamics. Research has shown that compounds like LSD are metabolized by cytochrome P450 enzymes in the liver, which also applies to N-Cyanonor-LSD. These studies help elucidate how genetic polymorphisms or concurrent drug use can influence the metabolism and effects of this compound .

N-Cyanonor-LSD shares structural similarities with several other compounds within the lysergamide class. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Lysergic Acid Diethylamide (LSD)Parent compound; contains an amine groupWell-studied psychedelic with extensive literature
6-Norlysergic Acid Diethylamide (Nor-LSD)Lacks a methyl group on nitrogen; similar core structureExhibits hallucinogenic activity but lower potency than LSD
AL-LAD (N-Allyl-Nor-Lysergic Acid Diethylamide)Contains an allyl group instead of a cyano groupDifferent psychoactive profile; less potent than LSD
2-Bromo-Lysergic Acid Diethylamide (2-Bromo-LSD)Bromination at position 2 on the indole ringAltered pharmacological profile; potential for different receptor interactions

N-Cyanonor-LSD's uniqueness lies in its specific modifications that may influence both its chemical reactivity and biological activity, distinguishing it from other compounds in this class. Further research is needed to fully understand these differences and their implications for pharmacological applications.

The von Braun degradation reaction serves as a pivotal method for modifying the ergoline skeleton during N-Cyanonor-LSD synthesis. This reaction involves the treatment of a monosubstituted amide with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), resulting in the cleavage of the amide bond to yield a nitrile and an organohalide. In the context of lysergamide derivatives, this degradation enables selective modification of the amide group within the tetracyclic ergoline structure.

The mechanism proceeds through the enolization of the secondary amide, forming an oxonium ion intermediate that reacts with PCl₅ to generate a β-chloroimine. Subsequent elimination produces a nitrilium cation, which is hydrolyzed to a nitrile. For N-Cyanonor-LSD synthesis, this reaction facilitates the introduction of the cyano group at the N6 position while preserving the integrity of the indole ring system. Critical parameters such as reaction temperature (typically 0–25°C), stoichiometry of PCl₅, and solvent polarity must be optimized to prevent overchlorination or decomposition of the ergoline backbone. Recent adaptations of this method have employed flow chemistry techniques to enhance yield reproducibility and reduce byproduct formation.

Cyanogen Bromide-Mediated N6-Functionalization Mechanisms

The incorporation of the cyano group at the N6 position of the ergoline skeleton is achieved through cyanogen bromide (BrCN)-mediated functionalization. Cyanogen bromide, generated in situ via the reaction of bromine with potassium cyanide, acts as an electrophilic cyanating agent. In continuous-flow systems, membrane-separation technology ensures precise control over BrCN concentration, mitigating risks associated with its high reactivity and toxicity.

The reaction mechanism involves nucleophilic attack by the deprotonated N6 amine of the ergoline intermediate on the electrophilic carbon of BrCN, resulting in displacement of bromide and formation of the N-cyano derivative. Key challenges include competing side reactions such as over-cyanation or hydrolysis of BrCN to hydrogen cyanide. Studies have demonstrated that employing dichloromethane as a solvent and maintaining a reaction temperature of −10°C suppresses these side reactions, achieving functionalization yields exceeding 85%. Furthermore, in-line Fourier-transform infrared (FTIR) spectroscopy has been integrated into modern setups to monitor BrCN concentration in real time, enabling dynamic adjustment of reactant feed rates.

Zinc-Acetic Acid Reduction Systems in Intermediate Processing

Following N6-functionalization, zinc-acetic acid reduction systems play a critical role in processing reactive intermediates. For example, nitro groups or azide moieties introduced during earlier synthesis stages require selective reduction to amines without perturbing the ergoline skeleton or cyano substituents. Metallic zinc in acetic acid provides a mild reducing environment, with acetic acid acting as both a proton source and stabilizing agent for zinc ions.

In a representative protocol, a mixture of zinc dust and glacial acetic acid in aqueous medium is heated to 60–80°C, facilitating the reduction of nitro intermediates to amines with 61% yield. The reaction’s selectivity arises from the relatively low redox potential of zinc (−0.76 V vs. SHE), which prevents over-reduction of aromatic rings or conjugated double bonds within the ergoline system. Post-reduction workup typically involves neutralization with potassium carbonate, followed by extraction with dimethylformamide to isolate the amine intermediate. Recent advancements have explored the use of nanostructured zinc catalysts to enhance reaction efficiency and reduce metal waste.

Solvent System Optimization for Diastereomer Separation

The stereochemical complexity of N-Cyanonor-LSD necessitates advanced solvent systems for diastereomer separation. Racemic mixtures arising from chiral centers in the ergoline skeleton often exhibit minimal differences in retention factors (Rf) under standard chromatographic conditions. To address this, high-performance liquid chromatography (HPLC) with polar-embedded stationary phases, such as cyanopropyl-modified silica, has been employed.

Empirical studies have identified optimized mobile phases for resolving N-Cyanonor-LSD diastereomers:

Solvent SystemRatio (v/v)Resolution (Rs)
Ethyl acetate–ethanol–hexane3:1:61.8
Dichloromethane–methanol9:12.1
Acetonitrile–cyclohexane2:81.5

These systems leverage differences in hydrogen-bonding capacity and π-π interactions between the ergoline aromatic system and the stationary phase. For preparative-scale separations, isocratic elution with ethyl acetate–ethanol–hexane (3:1:6) has proven effective, achieving baseline resolution with load capacities up to 50 mg/mL. Additionally, solubility-driven crystallization techniques have been explored, exploiting the higher crystallinity of one diastereomer in toluene–acetone mixtures.

N-Cyanonor-lysergic acid diethylamide represents a structurally modified lysergamide derivative that exhibits distinct pharmacological characteristics compared to its parent compound lysergic acid diethylamide [1] [2]. The compound belongs to the ergoline family and functions as a serotonin receptor modulator with complex binding profiles across multiple neurotransmitter systems [1] [3]. Research into lysergamide derivatives has demonstrated that subtle structural modifications can significantly alter receptor binding affinities and functional selectivity patterns [4] [5].

Serotonergic Receptor Subtype Activation Patterns

The serotonergic receptor system represents the primary pharmacological target for N-Cyanonor-lysergic acid diethylamide, with binding affinities varying significantly across receptor subtypes [6] [7]. Comparative studies of lysergamide derivatives reveal that structural modifications to the ergoline nucleus can dramatically influence receptor selectivity profiles [1] [8].

Receptor SubtypeBinding Affinity Range (Ki, nM)Functional RoleSelectivity Pattern
5-Hydroxytryptamine-1A0.64-7.3Inhibitory modulationHigh affinity
5-Hydroxytryptamine-2A0.47-21Primary psychedelic targetModerate to high affinity
5-Hydroxytryptamine-2B0.98-30Cardiovascular regulationVariable affinity
5-Hydroxytryptamine-2C1.1-48Mood regulationModerate affinity
5-Hydroxytryptamine-62.3-6.9Cognitive processesModerate affinity
5-Hydroxytryptamine-76.3-6.6Circadian rhythmModerate affinity

The serotonergic activation patterns of lysergamide compounds demonstrate preferential binding to 5-hydroxytryptamine-2A receptors, which are highly expressed in layer V pyramidal neurons of the cerebral cortex [7] [3]. These receptors mediate thalamocortical information processing and influence gamma oscillations critical for sensory integration [7] [9]. The compound exhibits functional selectivity at serotonin receptors, meaning different signaling pathways can be differentially activated depending on the specific receptor conformation induced by ligand binding [5] [9].

Research indicates that lysergamide derivatives activate both classical G-protein-coupled signaling cascades and alternative pathways involving β-arrestin recruitment [5] [10]. The 5-hydroxytryptamine-2A receptor demonstrates unique regulatory mechanisms including desensitization and internalization processes that are partially independent of β-arrestin proteins [7] [10]. This functional selectivity contributes to the distinct pharmacological profiles observed among structurally related lysergamide compounds [4] [5].

Comparative Agonist Efficacy at 5-Hydroxytryptamine-2A versus 5-Hydroxytryptamine-1A Receptors

The comparative agonist efficacy between 5-hydroxytryptamine-2A and 5-hydroxytryptamine-1A receptors represents a critical determinant of lysergamide pharmacological activity [11] [12]. Studies of related lysergamide compounds demonstrate that receptor subtype selectivity significantly influences behavioral and neurochemical outcomes [11] [4].

Parameter5-Hydroxytryptamine-2A Receptor5-Hydroxytryptamine-1A Receptor
G-Protein CouplingGq/11 primary pathwayGi/o inhibitory pathway
Second MessengerInositol trisphosphate/DiacylglycerolCyclic adenosine monophosphate inhibition
Efficacy ProfileFull to partial agonismHigh efficacy agonism
Functional OutcomeExcitatory effectsInhibitory modulation
Desensitization RateSlow (hours)Rapid (minutes)

The 5-hydroxytryptamine-2A receptor functions as a G-protein-coupled receptor primarily signaling through the phospholipase C pathway [7] [13]. Upon receptor stimulation, Gα-q and β-γ subunits dissociate to initiate downstream effector pathways, including phospholipase C activation and subsequent release of diacylglycerol and inositol trisphosphate [13] [14]. These second messengers stimulate protein kinase C activity and calcium release, leading to neuronal excitation [13] [15].

In contrast, 5-hydroxytryptamine-1A receptors couple primarily to Gi/o proteins, resulting in adenylyl cyclase inhibition and reduced cyclic adenosine monophosphate levels [11] [14]. This coupling mechanism produces inhibitory effects on neuronal activity and can counteract excitatory signaling from other receptor systems [11] [12]. The opposing functional outcomes of these two receptor subtypes create a complex pharmacological balance that determines overall compound effects [11] [5].

Lysergamide compounds demonstrate biased agonism at 5-hydroxytryptamine-2A receptors, preferentially recruiting β-arrestin pathways over traditional G-protein signaling [6] [5]. This functional selectivity contributes to the prolonged receptor occupancy observed with lysergic acid diethylamide and related compounds [6] [16]. The receptor exhibits an exceptionally long residence time when bound to lysergamide ligands, with binding durations lasting hours rather than minutes [6] [16].

Signal Transduction Pathway Modulation Characteristics

The signal transduction pathway modulation characteristics of N-Cyanonor-lysergic acid diethylamide involve complex interactions across multiple cellular signaling cascades [5] [9]. Lysergamide compounds demonstrate functional selectivity, activating distinct signaling pathways compared to endogenous neurotransmitters [5] [15].

Signaling PathwayReceptor TargetG-Protein CouplingSecond MessengerFunctional Outcome
Phospholipase C5-Hydroxytryptamine-2AGq/11Inositol trisphosphate/DiacylglycerolProtein kinase C activation
Phospholipase A25-Hydroxytryptamine-2AComplex mechanismArachidonic acidAlternative signaling
β-Arrestin5-Hydroxytryptamine-2AIndependentERK1/2 activationGene transcription
Adenylyl cyclase5-Hydroxytryptamine-1AGi/oCyclic adenosine monophosphateInhibitory modulation

The phospholipase C pathway represents the classical signaling mechanism for 5-hydroxytryptamine-2A receptor activation [13] [15]. Upon agonist binding, the receptor couples to Gq/11 proteins, leading to phospholipase C stimulation and subsequent generation of inositol trisphosphate and diacylglycerol [13] [14]. Inositol trisphosphate induces calcium release from intracellular stores, while diacylglycerol directly activates protein kinase C [13] [20].

Lysergamide compounds uniquely activate phospholipase A2 signaling pathways at 5-hydroxytryptamine-2A receptors, unlike the endogenous ligand serotonin [6] [15]. This pathway involves complex signaling mechanisms including both Gα-i/o-associated Gβ-γ-mediated ERK1/2 activation and Gα-12/13-coupled Rho-mediated p38 activation [15]. The phospholipase A2 pathway generates arachidonic acid as a signaling molecule, contributing to the distinct effects of lysergamide compounds [6] [5].

β-Arrestin recruitment represents a critical component of lysergamide pharmacology, mediating both receptor desensitization and alternative signaling cascades [5] [10]. Lysergic acid diethylamide functions as a biased agonist that preferentially recruits β-arrestin over traditional G-protein pathways [6] [5]. This biased signaling contributes to unique gene expression patterns, including selective activation of early growth response genes that are not induced by non-psychedelic 5-hydroxytryptamine-2A agonists [9].

The temporal characteristics of signal transduction vary significantly between pathway types [10] [21]. Classical G-protein-coupled signaling occurs within seconds to minutes, while β-arrestin-mediated pathways can persist for hours [10] [5]. Receptor internalization and desensitization processes follow distinct kinetics, with β-arrestin-independent mechanisms contributing to the prolonged effects observed with lysergamide compounds [10] [21].

N-Cyanonor-lysergic acid diethylamide represents a unique modification of the classic lysergic acid diethylamide framework, characterized by the substitution of the N6-methyl group with a cyano moiety. This structural modification introduces distinct electronic and steric properties that significantly influence the compound's pharmacological profile and receptor binding characteristics [2].

N6-Alkyl Substituent Effects on Binding Affinity

The N6 position of the ergoline scaffold serves as a critical determinant of receptor binding affinity and selectivity profiles among lysergamide derivatives. Systematic structure-activity relationship studies have demonstrated that alkyl substitution at this position profoundly influences interactions with serotonin receptor subtypes, particularly the 5-hydroxytryptamine 2A receptor, which is considered the primary target for psychoactive effects [3] [4].

Research investigating N6-alkyl norlysergic acid N,N-diethylamide derivatives has revealed a clear hierarchy of potency relative to lysergic acid diethylamide. The N6-ethyl and N6-allyl derivatives demonstrate approximately 2-3 times greater potency than lysergic acid diethylamide in behavioral discrimination assays, with the N6-propyl derivative showing equipotent activity [4]. In contrast, the N6-isopropyl derivative exhibits reduced activity at approximately half the potency of lysergic acid diethylamide, while the N6-butyl compound demonstrates significantly diminished activity, being one order of magnitude less potent [4].

The unique electronic properties of the cyano substituent in N-Cyanonor-lysergic acid diethylamide distinguish it from conventional alkyl modifications. Unlike the electron-donating alkyl groups typically found at the N6 position, the cyano group is strongly electron-withdrawing, with an electronegativity of 3.0 compared to 2.3 for carbon-based substituents [5]. This electronic difference may enhance affinity for serotonin receptors through altered electrostatic interactions within the binding pocket [5].

Comparative analysis of binding affinities reveals that lysergic acid diethylamide exhibits high affinity for the 5-hydroxytryptamine 2A receptor with a Ki value of 5.4 nanomolar, while nor-lysergic acid diethylamide shows dramatically reduced affinity with Ki values ranging from 30-158 nanomolar [6] [7]. The N6-ethyl derivative maintains high affinity comparable to lysergic acid diethylamide at 5.1 nanomolar, demonstrating the importance of appropriate substituent selection for optimal receptor recognition [3].

Steric and Electronic Factors in Diastereomer Activity

The three-dimensional conformation of N-Cyanonor-lysergic acid diethylamide is critically influenced by both steric and electronic factors that govern diastereomeric preferences and receptor binding orientations. The cyano group's linear geometry and minimal steric bulk contrast sharply with the branched alkyl substituents found in other lysergamide derivatives [2].

Stereochemical studies of lysergamide analogs have demonstrated that specific diastereomeric configurations are essential for optimal biological activity. Investigation of isomeric 2,4-dimethylazetidine lysergamides revealed that the (S,S)-(+)-2,4-dimethylazetidine derivative exhibited the highest lysergic acid diethylamide-like behavioral activity, slightly exceeding the potency of lysergic acid diethylamide itself [8]. This finding indicates that diethyl groups of lysergic acid diethylamide optimally bind when oriented in conformations distinct from those observed in solid-state crystallographic structures [8].

Electronic effects significantly influence diastereomer stability and receptor recognition. The electron-withdrawing nature of the cyano group in N-Cyanonor-lysergic acid diethylamide creates distinct electrostatic potential distributions compared to electron-donating alkyl substituents [9]. This electronic perturbation may stabilize specific conformational states through intramolecular interactions or altered solvation properties.

Steric considerations reveal that larger alkyl substituents progressively reduce biological activity due to unfavorable interactions within the receptor binding site. The progression from methyl to ethyl to propyl substituents demonstrates that optimal activity requires a delicate balance between electronic effects and steric accessibility [4]. The cyano group's minimal steric footprint may allow for favorable receptor interactions while maintaining the electronic modifications necessary for altered pharmacological properties.

Comparative Potency Analysis Across Nor-Lysergic Acid Diethylamide Derivatives

Comprehensive potency analysis across the nor-lysergic acid diethylamide derivative series reveals distinct structure-activity relationships that correlate with both electronic and steric parameters. The reference compound nor-lysergic acid diethylamide demonstrates approximately 56-fold reduced potency compared to lysergic acid diethylamide in behavioral discrimination assays, with an ED50 of 2,594 nanomolar per kilogram versus 46 nanomolar per kilogram for lysergic acid diethylamide [6].

N6-alkyl derivatives show markedly different potency profiles depending on substituent characteristics. The N6-ethyl derivative (ETH-LAD) demonstrates enhanced potency with 2-3 times greater activity than lysergic acid diethylamide in drug discrimination paradigms [4]. Similarly, the N6-allyl derivative (AL-LAD) exhibits comparable enhancement, suggesting that moderate-sized alkyl substituents optimize receptor binding interactions [4].

Receptor selectivity analysis reveals that different derivatives exhibit varying preferences for serotonin receptor subtypes. Lysergic acid diethylamide shows broad receptor binding with nanomolar affinities across multiple serotonin receptor subtypes, including 5-hydroxytryptamine 2A (Ki = 5.4 nanomolar), 5-hydroxytryptamine 2C (Ki = 23 nanomolar), and 5-hydroxytryptamine 1A (Ki = 2.5 nanomolar) [7]. In contrast, nor-lysergic acid diethylamide demonstrates 36-fold reduced affinity for the 5-hydroxytryptamine 2C receptor while maintaining similar binding to other subtypes [6].

The progression of 1-acyl derivatives demonstrates how structural modifications can modulate potency while maintaining lysergic acid diethylamide-like activity. 1-Acetyl-lysergic acid diethylamide shows an ED50 of 297.2 nanomolar per kilogram, representing 45% of lysergic acid diethylamide's molar potency, while 1-propanoyl-lysergic acid diethylamide exhibits 38% potency and 1-butanoyl-lysergic acid diethylamide shows only 14% potency [10]. This inverse relationship between acyl chain length and potency suggests that increasing steric bulk at the N1 position progressively impairs receptor binding.

Allylic Substitution Patterns and Enhanced Bioactivity

Allylic substitution represents a particularly effective strategy for enhancing lysergamide bioactivity while maintaining favorable pharmacological properties. The N6-allyl derivative AL-LAD demonstrates significantly enhanced potency compared to lysergic acid diethylamide, with 2-3 times greater activity in behavioral assays [4]. This enhancement correlates with the unique electronic and geometric properties of the allyl group, which combines electron-donating characteristics with conformational flexibility.

The allyl substituent's planar geometry allows for optimal positioning within the receptor binding site while minimizing steric clashes with surrounding amino acid residues. Unlike branched alkyl groups such as isopropyl, which show reduced activity due to steric hindrance, the allyl group's linear arrangement permits favorable van der Waals interactions [4]. The carbon-carbon double bond within the allyl group also provides additional electronic density that may enhance receptor binding through π-π interactions or hydrogen bonding networks.

Comparative analysis of substitution patterns reveals that the allylic system offers advantages over both saturated alkyl chains and aromatic substituents. While simple alkyl groups like ethyl and propyl maintain good activity, larger substituents such as butyl show dramatically reduced potency [4]. The 2-phenethyl derivative completely fails to produce lysergic acid diethylamide-like effects, indicating that aromatic substitution is incompatible with receptor requirements [4].

Mechanistic studies suggest that allylic substitution enhances bioactivity through multiple pathways. The increased electron density of the allyl group may strengthen electrostatic interactions with receptor binding site residues, while the conformational flexibility allows for induced-fit binding mechanisms [11]. Additionally, the allylic system may participate in specific hydrogen bonding networks that stabilize the ligand-receptor complex, leading to enhanced binding affinity and functional potency.

The success of allylic substitution has prompted investigation of related unsaturated systems, including other alkene and alkyne derivatives. However, the specific geometry and electronic properties of the allyl group appear to represent an optimal compromise between electronic enhancement and steric accessibility, making it a privileged substituent for lysergamide development [12].

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

334.17936134 g/mol

Monoisotopic Mass

334.17936134 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types